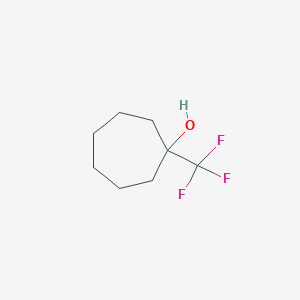
1-(トリフルオロメチル)シクロヘプタノール
説明
1-(Trifluoromethyl)cycloheptanol is a useful research compound. Its molecular formula is C8H13F3O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trifluoromethyl)cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成における光レドックス触媒
トリフルオロメチル基は、化学的および代謝的安定性、親油性、結合選択性を高める能力のために、多くの生物活性分子において重要な構造モチーフです。1-(トリフルオロメチル)シクロヘプタノールは、可視光を用いて単電子移動(SET)プロセスを触媒するプロセスである光レドックス触媒に利用できます。 この方法は、特に有機合成において、さまざまな分子骨格にトリフルオロメチル基を効率的かつ選択的に導入するために価値があります .
医薬品開発
1-(トリフルオロメチル)シクロヘプタノールなどのトリフルオロメチル基を含む化合物は、医薬品に広く存在します。それらはしばしば、薬物分子の薬理学的プロファイルを改善するために薬物分子に組み込まれます。 トリフルオロメチル基は、安定性と選択性を向上させることで、薬剤の有効性を高めることができます .
農薬製剤
農薬業界では、トリフルオロメチル基は、環境要因による分解に対する耐性を付与する能力が評価されています1-(トリフルオロメチル)シクロヘプタノールは、安定性と有効性を向上させた新しい農薬を開発するために使用できます .
材料科学
トリフルオロメチル基のユニークな特性により、材料科学アプリケーションに魅力的な選択肢となっています1-(トリフルオロメチル)シクロヘプタノールは、材料の表面特性を修飾するために使用でき、疎水性または耐食性などの特性が向上した新しい材料の開発につながる可能性があります .
フッ素化学研究
トリフルオロメチル基を含む化合物として、1-(トリフルオロメチル)シクロヘプタノールはフッ素化学の分野で注目されています。 研究者は、その反応性と他の化合物との相互作用を研究して、有機フッ素化学の理解を深めることができます .
医薬品化学
トリフルオロメチル基が分子の生物活性に与える影響は、1-(トリフルオロメチル)シクロヘプタノールを医薬品化学において貴重な化合物にします。 これは、効力と選択性を高める可能性のある新しい薬物候補の合成に使用できます .
作用機序
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, suggesting that the compound could potentially influence a range of pathways .
Pharmacokinetics
It is generally understood that the physicochemical properties of a compound, including its solubility, permeability, and stability, can significantly impact its bioavailability .
Result of Action
The trifluoromethylation process, which the trifluoromethyl group is involved in, can lead to significant changes in the properties of the molecules it interacts with .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
生化学分析
Biochemical Properties
1-(Trifluoromethyl)cycloheptanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
1-(Trifluoromethyl)cycloheptanol has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. Additionally, 1-(Trifluoromethyl)cycloheptanol can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Trifluoromethyl)cycloheptanol involves its interaction with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. This compound can also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Furthermore, 1-(Trifluoromethyl)cycloheptanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)cycloheptanol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 1-(Trifluoromethyl)cycloheptanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are likely due to the compound’s stable chemical structure and its ability to form strong interactions with biomolecules .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-(Trifluoromethyl)cycloheptanol vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 1-(Trifluoromethyl)cycloheptanol can exhibit toxic effects, including liver and kidney damage. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound .
Metabolic Pathways
1-(Trifluoromethyl)cycloheptanol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The metabolic pathways of 1-(Trifluoromethyl)cycloheptanol also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The interaction with these metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(Trifluoromethyl)cycloheptanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 1-(Trifluoromethyl)cycloheptanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)cycloheptanol is determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization to these compartments can influence the compound’s activity and function. For example, the presence of 1-(Trifluoromethyl)cycloheptanol in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism .
特性
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPEXREYIZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



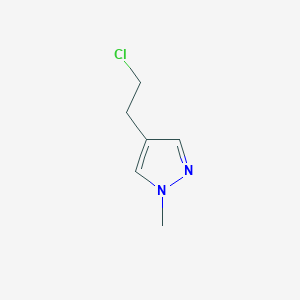
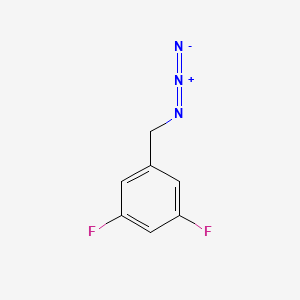
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)


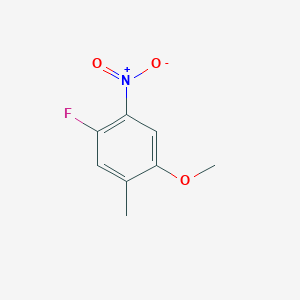


amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

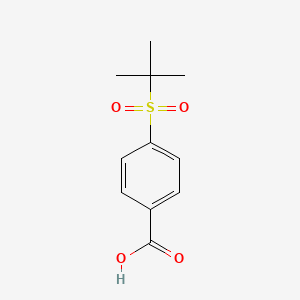
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
